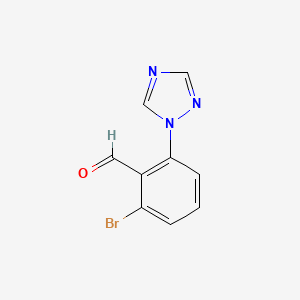

2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde

Description

Properties

Molecular Formula |

C9H6BrN3O |

|---|---|

Molecular Weight |

252.07 g/mol |

IUPAC Name |

2-bromo-6-(1,2,4-triazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C9H6BrN3O/c10-8-2-1-3-9(7(8)4-14)13-6-11-5-12-13/h1-6H |

InChI Key |

QWLWYAZMHJCGHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)N2C=NC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde from 2-bromobenzaldehyde

This guide details the high-fidelity synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde starting strictly from 2-bromobenzaldehyde .

This specific scaffold is a critical structural analog to the "privileged" biaryl cores found in dual orexin receptor antagonists (such as Suvorexant) and various agrochemicals.[1] The synthesis presents a classic regioselectivity challenge: installing a nucleophile (triazole) at the highly hindered C6 position while preserving the electrophilic aldehyde and the chemically sensitive C2-bromine atom.[2]

Part 1: Strategic Analysis & Retrosynthesis[1][2]

The Chemoselectivity Paradox

Direct functionalization of 2-bromobenzaldehyde to the target is chemically non-viable for two reasons:

-

Electronic Mismatch: The aldehyde group is a meta-director (deactivating). Electrophilic aromatic substitution would target the C3 or C5 positions, not the desired C6 (ortho).[3]

-

Nucleophilic Competition: Attempting a direct Nucleophilic Aromatic Substitution (

) is impossible without a strong leaving group (like Fluorine or Nitro) at C6.[1]

The Solution: Directed Ortho Metalation (DoM)

To bypass these electronic constraints, we employ Directed Ortho Metalation (DoM) .[1][3] By converting the aldehyde into an acetal, we create a directing group that:

-

Protects the electrophilic carbonyl.

-

Coordinates with a lithium base to direct deprotonation specifically to the C6 position (the "pocket" between the acetal and the proton).

Crucial Caveat: 2-Bromobenzaldehyde contains a bromine atom.[1][2][4][5][6] Treatment with standard alkyllithiums (e.g.,

-

Resolution: We must use a non-nucleophilic, bulky base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[1][2][3] Its steric bulk prevents attack on the bromine, favoring the removal of the accessible C6 proton.[3]

Retrosynthetic Pathway[1]

-

Target: 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde.[1]

-

Precursor: 2-Bromo-6-iodobenzaldehyde (The Iodine provides the "handle" for selective coupling).[1]

-

Intermediate: 2-(2-Bromo-6-iodophenyl)-1,3-dioxolane (Protected/Iodinated).

Part 2: Detailed Experimental Protocol

Phase 1: Protection & Regioselective Iodination

Step 1.1: Acetal Protection

The aldehyde must be masked to prevent nucleophilic attack and to serve as a Directed Metalation Group (DMG).[1]

-

Reagents: 2-Bromobenzaldehyde (1.0 eq), Ethylene Glycol (1.5 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).[1][3]

-

Solvent: Toluene (0.5 M).[1]

-

Setup: Dean-Stark apparatus (to remove water).

Procedure:

-

Charge a round-bottom flask with 2-bromobenzaldehyde, ethylene glycol, pTSA, and toluene.[1][3]

-

Reflux under a Dean-Stark trap until water evolution ceases (approx. 4–6 hours).[1]

-

Cool to room temperature (RT), wash with saturated

and brine. -

Dry over

and concentrate. -

Checkpoint: Product should be a clear oil. Yield is typically >95%.[4][8]

Step 1.2: Directed Ortho Lithiation & Iodination (The Critical Step)

This step installs the iodine atom at C6, creating the necessary asymmetry in halogen reactivity (I > Br).[1][3]

-

Reagents: 2,2,6,6-Tetramethylpiperidine (TMP, 1.2 eq),

-BuLi (1.2 eq), Iodine ( -

Solvent: Anhydrous THF.

-

Conditions: Cryogenic (-78°C).[1]

Procedure:

-

Preparation of LiTMP: In a flame-dried Schlenk flask under Argon, dissolve TMP in THF. Cool to -78°C. Add

-BuLi dropwise.[1] Stir for 30 mins to form LiTMP. -

Metalation: Add the acetal (from Step 1.1) dissolved in THF dropwise to the LiTMP solution at -78°C.

-

Quench: Dissolve Iodine (

) in THF and add it dropwise to the reaction mixture. -

Workup: Allow to warm to RT. Quench with saturated

(sodium thiosulfate) to remove excess iodine (color changes from purple to yellow/clear).[1] Extract with EtOAc.[8][9]

Data Summary:

| Parameter | Specification | Reason |

| Base | LiTMP | Prevents Li-Br exchange (which |

| Temperature | -78°C | Kinetic control is required to stabilize the ortho-lithio species.[2] |

| Quench | Iodine ( | Iodine is more reactive than Bromine in the subsequent coupling step.[1] |

Phase 2: Chemoselective N-Arylation & Deprotection[1]

Step 2.1: Selective Ullmann Coupling

We now have a molecule with two halogens: Bromine at C2 and Iodine at C6. We utilize the reactivity difference (

-

Reagents: 2-Bromo-6-iodo-acetal (1.0 eq), 1,2,4-Triazole (1.2 eq), CuI (10 mol%),

(2.0 eq).[1][2][3] -

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or 1,10-Phenanthroline.[1][2]

-

Solvent: DMF or DMSO (0.2 M).

-

Temp: 80–90°C.

Procedure:

-

In a glovebox or under strict

flow, combine the iodo-acetal, 1,2,4-triazole, CuI, and base in a reaction vial. -

Add the ligand and degassed solvent.

-

Heat to 90°C.

-

Monitor by HPLC/TLC. The Iodine should be consumed completely before the Bromine shows significant reactivity.

-

Filter through Celite, dilute with water, and extract with EtOAc.

Step 2.2: Acidic Deprotection

Finally, remove the acetal to reveal the aldehyde.[3]

-

Reagents: 2N HCl (aq), THF.

-

Conditions: RT, 2 hours.

Procedure:

-

Dissolve the crude coupling product in THF.

-

Add 2N HCl (1:1 v/v). Stir vigorously.

-

Neutralize with

, extract with DCM.[3] -

Purification: Flash column chromatography (Hexane/EtOAc gradient). The triazole moiety makes the product significantly more polar than the starting material.

Part 3: Visualization of the Workflow

The following diagram illustrates the reaction pathway, highlighting the critical divergence points where correct reagent choice prevents failure (e.g., Li-Br exchange).

Caption: Synthesis pathway emphasizing the critical use of LiTMP to avoid Lithium-Halogen exchange.

Part 4: Technical Validation & Troubleshooting[2][3]

1. Regiochemistry of the Triazole (N1 vs N2 vs N4)

1,2,4-Triazole can couple at the N1, N2, or N4 positions.[1][2][3]

-

Observation: Under Copper catalysis (

), the N1-isomer is generally the major product due to steric and coordination factors.[1][2] -

Validation: Use

-NMR.[1][5][8][10][11] The N1-substituted triazole typically shows two distinct singlets for the triazole protons (approx. -

Reference: See Ueda et al.[12] for Cu-catalyzed triazole coupling mechanics [1].

2. Impurity Profile

| Impurity | Origin | Solution |

| Debrominated Product | Li-Br exchange during lithiation.[1][2] | Ensure LiTMP is pre-formed completely before adding substrate. Keep temp < -70°C. |

| Bis-triazole | Over-coupling (Br also reacts).[1][2] | Strictly control temp at 90°C. Do not exceed. Monitor I-consumption. |

| N4-Isomer | Regio-isomerization. | Use steric ligands like trans-N,N'-dimethylcyclohexane-1,2-diamine.[1][2] |

3. Safety & Scalability

-

Energetics: The lithiation step is exothermic. On a scale >10g, slow addition of the substrate is mandatory to prevent thermal runaways which would trigger Li-Br exchange.[1]

-

Iodine: Sublimation of iodine can contaminate equipment. Use sodium thiosulfate washes thoroughly.

References

-

Ueda, S., & Nagasawa, H. (2009).[1][3][12] Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization.[1][2][12] Journal of the American Chemical Society, 131(42), 15080–15081.[1][3] Link[1][3]

-

Kristensen, J. L., et al. (2004).[1][3] Directed Ortho Metalation of 2-Bromobenzaldehyde Acetals: A Route to Polysubstituted Benzaldehydes. Journal of Organic Chemistry. (General reference for DoM on bromo-acetals).

-

Merck Sharp & Dohme Corp. (2010).[1] Process for the preparation of suvorexant and intermediates. US Patent 7,951,797. (Provides context on industrial handling of similar triazole-benzaldehyde intermediates). Link

-

BenchChem. (2025).[1][13] Common challenges in the synthesis of 1,2,4-triazole derivatives. Technical Notes. Link[1][3]

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. ossila.com [ossila.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

- 10. cahiersmagellanes.com [cahiersmagellanes.com]

- 11. researchgate.net [researchgate.net]

- 12. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

physical properties of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde

Authored by: A Senior Application Scientist

Foreword: Understanding the Molecule

2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde (CAS No. 1936334-53-0) is a bespoke chemical entity of significant interest in contemporary drug discovery and materials science.[1] Its architecture, a confluence of a reactive benzaldehyde, a sterically influential bromine atom, and a versatile 1,2,4-triazole ring, presents a unique profile of physical and chemical properties. This guide provides an in-depth exploration of these characteristics, not as a static list of values, but as a dynamic interplay of structure and function. We will delve into the predicted physical properties, grounded in the behavior of its constituent moieties, and detail the rigorous experimental methodologies required for their empirical validation. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for its strategic application.

Part 1: Core Chemical Identity

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. The fundamental identifiers for this compound are summarized below.

| Property | Value | Source |

| Systematic Name | 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde | - |

| CAS Number | 1936334-53-0 | [1] |

| Molecular Formula | C₉H₆BrN₃O | [1] |

| Molecular Weight | 252.07 g/mol | [1] |

| Purity (Typical) | ≥95% | [1] |

Molecular Structure:

Caption: 2D Structure of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde.

Part 2: Predicted Physicochemical Properties

Direct experimental data for this specific molecule is not widely published. However, by leveraging our understanding of its constituent parts—2-bromobenzaldehyde and 1H-1,2,4-triazole—we can establish well-founded predictions. This approach is fundamental in early-stage drug development for anticipating a compound's behavior.

| Property | Predicted Value/Behavior | Rationale and Comparative Insights |

| Physical State | Crystalline Solid | While 2-bromobenzaldehyde is a low-melting solid or liquid (m.p. 18-21°C), the incorporation of the planar, polar 1H-1,2,4-triazole moiety (m.p. 119-121°C) significantly increases the potential for strong intermolecular interactions (e.g., π-stacking, dipole-dipole), favoring a solid state at ambient temperature.[2][3] |

| Melting Point | Moderately high | Expected to be substantially higher than 2-bromobenzaldehyde. The increased molecular weight and strong intermolecular forces introduced by the triazole ring will require more thermal energy to disrupt the crystal lattice. A melting point in the range of 150-200°C would be a reasonable starting estimate. |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile); sparingly soluble in alcohols (Ethanol, Methanol); likely insoluble in water and nonpolar solvents (Hexane). | The molecule possesses both polar (triazole, aldehyde) and nonpolar (bromophenyl) regions. The 1H-1,2,4-triazole itself is highly water-soluble.[2] However, the bulky, hydrophobic bromobenzaldehyde portion will dominate, drastically reducing aqueous solubility. Polar aprotic solvents are predicted to be effective as they can solvate both regions of the molecule. |

| Boiling Point | High; likely decomposes before boiling at atmospheric pressure. | The parent 2-bromobenzaldehyde has a high boiling point.[4] The addition of the triazole group further increases molecular weight and polarity, which would elevate the boiling point significantly. It is common for such complex organic molecules to decompose at the high temperatures required for boiling under atmospheric pressure. |

Part 3: Spectroscopic & Analytical Characterization Protocols

Empirical validation of a molecule's structure and purity is non-negotiable. The following sections detail the primary analytical techniques and the expected results for 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the cornerstone of structural elucidation in organic chemistry. It provides unambiguous information about the carbon-hydrogen framework of a molecule, confirming connectivity and stereochemistry. For our target compound, ¹H and ¹³C NMR are essential to verify the successful coupling of the two aromatic ring systems and the integrity of the aldehyde group.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

Aldehyde Proton (-CHO): A singlet expected around δ 10.0-10.5 ppm. Its downfield shift is characteristic of aldehydes.

-

Triazole Protons: Two singlets are expected, one for each proton on the triazole ring, likely in the δ 8.0-9.0 ppm region.[2]

-

Benzene Ring Protons: Three protons on the phenyl ring will likely appear as multiplets or complex splitting patterns in the δ 7.0-8.0 ppm range due to their differing electronic environments.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

Aldehyde Carbonyl: A signal in the δ 185-195 ppm range.

-

Triazole Carbons: Two signals expected in the δ 140-155 ppm range.[2]

-

Benzene Ring Carbons: Six distinct signals for the phenyl carbons, including the carbon bearing the bromine (C-Br) which will be shifted upfield compared to the others.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]

-

¹H NMR Acquisition: Acquire the spectrum using a standard 90° pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (typically 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Caption: Standard workflow for NMR-based structural validation.

Mass Spectrometry (MS)

Causality: MS is indispensable for determining the molecular weight of a compound, providing the most direct confirmation of its elemental formula. For halogenated compounds, MS offers a distinct signature due to isotopic patterns, serving as a powerful validation tool.

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent cluster of peaks corresponding to the molecular weight. Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, we expect to see two peaks of nearly equal intensity at m/z 251 and m/z 253.

-

Fragmentation Pattern: Expect to see fragments corresponding to the loss of the bromine atom, the aldehyde group (-CHO), and potentially cleavage of the bond between the two rings.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like acetonitrile or methanol.[6]

-

Ionization: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) is a common choice for molecules of this polarity and size.

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: Identify the molecular ion peak cluster (M⁺ and M⁺+2). Confirm that the observed m/z values and the isotopic pattern are consistent with the molecular formula C₉H₆BrN₃O.

Caption: Workflow for Mass Spectrometry validation.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and reliable method for identifying the presence of specific functional groups within a molecule. The vibrational frequencies of bonds act as fingerprints, confirming the key structural components.

Predicted IR Absorption Bands:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹. This is a highly characteristic peak.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

C=N and C=C Stretches (Aromatic/Triazole Rings): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the lower frequency "fingerprint" region, typically 500-650 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding multiple scans (e.g., 32 scans) to improve the signal-to-noise ratio.[6]

-

Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups to confirm the molecule's structure.

Conclusion

2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is a molecule with a rich set of physical properties defined by its hybrid structure. While this guide provides a robust, theoretically grounded framework for its characteristics, the protocols outlined herein represent the necessary and sufficient steps for empirical validation. For any researcher or developer, a thorough understanding and application of these analytical principles are paramount to harnessing the full potential of this promising compound in future innovations.

References

- Banaras Hindu University. (n.d.). Synthesis, Characterization and Mutagenic Evaluation of Novel Bromobenzaldehyde Derivatives of α-Benzilmonoxime Hydrazone.

- Benchchem. (n.d.). Spectroscopic Validation of 4-Bromobenzaldehyde Derivatives: A Comparative Guide.

- Sigma-Aldrich. (n.d.). 2-Bromo-6-hydroxybenzaldehyde | 22532-61-2.

- Benchchem. (n.d.). Theoretical Mutagenicity Evaluation of Bromobenzaldehyde Derivatives: An In-depth Technical Guide.

- ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.

- PubChem. (n.d.). 2-Bromobenzaldehyde | C7H5BrO | CID 81129.

- IUCr Journals. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.

- Unknown Source. (n.d.). H-1 NMR Spectrum.

- Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-bromo- (CAS 6630-33-7).

- Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0).

- Grokipedia. (n.d.). 4-Bromobenzaldehyde.

- Sigma-Aldrich. (n.d.). 2-Bromo-6-(trifluoromethyl)benzaldehyde | 1236141-95-9.

- Supplementary Information File. (n.d.).

- Sigma-Aldrich. (n.d.). 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde.

- ChemicalBook. (n.d.). 2-Bromobenzaldehyde(6630-33-7) 1H NMR spectrum.

- Unknown Source. (2025, October 13). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.

- Wikipedia. (n.d.). 1,2,4-Triazole.

- PubChem. (n.d.). 1H-1,2,4-Triazole | C2H3N3 | CID 9257.

- Unknown Source. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.

- PMC. (n.d.). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone.

- MDPI. (2022, March 9). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.

- CAHIERS MAGELLANES-NS. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES.

- PubChem. (n.d.). 2-Bromo-6-methylbenzaldehyde | C8H7BrO | CID 21847013.

- Sigma-Aldrich. (n.d.). CAS 1420800-23-2.

- Bidepharm. (n.d.). CAS号:1936334-53-0.

- Thermo Scientific Chemicals. (n.d.). 2-Bromo-6-fluorobenzaldehyde, 98% 100 g | Buy Online.

- ChemicalBook. (n.d.). 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis.

- BLDpharm. (n.d.). 1934781-29-9|2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

Sources

- 1. CAS:1936334-53-02-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde-毕得医药 [bidepharm.com]

- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 3. 2-Bromobenzaldehyde | C7H5BrO | CID 81129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzaldehyde, 2-bromo- (CAS 6630-33-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]

2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde IUPAC name and structure

Topic: 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Chemical Identity & Structural Analysis[1][2][3]

This compound represents a highly specialized bifunctional electrophile used primarily as a "lynchpin" scaffold in the synthesis of fused tricyclic heterocycles, particularly for central nervous system (CNS) targets. Its structure combines a reactive aldehyde, a halogen handle (bromine), and a nitrogen-rich heterocycle (triazole) in a sterically congested ortho,ortho-disubstituted pattern.

Nomenclature & Identifiers[3][4][5]

-

IUPAC Name: 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde[1]

-

CAS Registry Number: 1936334-53-0

-

Molecular Formula: C₉H₆BrN₃O

-

Molecular Weight: 252.07 g/mol

-

SMILES: O=Cc1c(Br)cccc1-n2cncn2

Structural Significance

The molecule is defined by the 1,2,3-trisubstituted benzene core .[2] The ortho-positioning of the triazole relative to the aldehyde is critical. It creates a "pre-organized" conformation that favors intramolecular condensation reactions, making this molecule an ideal precursor for [1,2,4]triazolo[1,5-a]quinolines and related benzodiazepine mimics found in orexin receptor antagonists (e.g., Suvorexant analogs) and sedative-hypnotics.

| Feature | Chemical Function |

| Aldehyde (-CHO) | Primary electrophile for Schiff base formation, Knoevenagel condensation, or reductive amination. |

| Bromine (-Br) | Handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton. |

| 1,2,4-Triazole | Pharmacophore offering hydrogen bond acceptor sites; acts as a bioisostere for amides or esters. |

Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The most robust synthesis avoids direct bromination of a triazolyl-benzaldehyde (which lacks regioselectivity). Instead, it utilizes a Regioselective Nucleophilic Aromatic Substitution (SₙAr) on a fluorinated precursor.

Retrosynthetic Logic

The synthesis relies on the disparate leaving group abilities of fluorine and bromine. In SₙAr reactions activated by an ortho-carbonyl (the aldehyde), fluorine is a significantly better leaving group than bromine due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.

Key Precursor: 2-Bromo-6-fluorobenzaldehyde (CAS: 360575-28-6).[3]

Reaction Workflow Diagram

Caption: Figure 1. Chemoselective SₙAr synthesis exploiting the higher leaving group ability of fluorine over bromine.

Experimental Protocol

Objective: Synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde via SₙAr.

Reagents & Materials[2][3][5][8][9][10][11][12][13]

-

2-Bromo-6-fluorobenzaldehyde (1.0 eq)

-

1,2,4-Triazole (1.2 eq)[4]

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

DMF (Dimethylformamide), anhydrous

-

Ethyl Acetate / Hexanes (for workup)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ (2.0 eq) in anhydrous DMF (0.5 M concentration relative to substrate).

-

Activation: Add 1,2,4-triazole (1.2 eq) to the suspension. Stir at room temperature for 15 minutes to generate the potassium triazolide salt. Note: Evolution of gas may not be visible, but the mixture often becomes slightly turbid.

-

Addition: Add 2-Bromo-6-fluorobenzaldehyde (1.0 eq) in a single portion.

-

Reaction: Heat the mixture to 80–90°C under an inert atmosphere (N₂ or Ar). Monitor by TLC (typically 30–50% EtOAc in Hexanes) or LC-MS.

-

Causality: Heating is required to overcome the activation energy of the SₙAr, but exceeding 100°C may degrade the aldehyde or cause Cannizzaro-type side reactions.

-

-

Quench & Workup: Once the starting fluoride is consumed (approx. 4–6 hours), cool the mixture to room temperature. Pour into ice-cold water (10x reaction volume) to precipitate the product or induce phase separation.

-

Extraction: Extract with Ethyl Acetate (3x). Wash the combined organics with water (2x) and brine (1x) to remove residual DMF.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂).

-

Eluent: Gradient of Hexanes/Ethyl Acetate (Start 90:10, ramp to 60:40). The triazole moiety significantly increases polarity compared to the starting material.

-

Reactivity Profile & Applications

This molecule acts as a "divergent point" in synthesis. The presence of the aldehyde and the bromine allows for orthogonal functionalization.

Pathway A: Condensed Heterocycle Formation

The most common application is the synthesis of [1,2,4]triazolo[1,5-a]quinolines . This involves a condensation with an enolizable ketone or nitrile followed by an intramolecular cyclization.

Pathway B: Cross-Coupling (Suzuki/Buchwald)

The 2-bromo position is sterically hindered but accessible for Palladium-catalyzed coupling. This allows for the installation of biaryl systems before closing the ring, a strategy often used in Late-Stage Functionalization (LSF).

Application Logic Diagram

Caption: Figure 2. Divergent synthetic utility leading to bioactive fused ring systems.[5]

Analytical Characterization (Predicted)

Due to the specific nature of this intermediate, experimental values should be validated against these predicted ranges based on structural analogs.

-

Physical State: Off-white to pale yellow solid.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Aldehyde proton (-CH O): Singlet, highly deshielded, δ 10.0 – 10.4 ppm.

-

Triazole protons: Two singlets (or close doublets) around δ 8.2 and 9.0 ppm.

-

Aromatic protons: Multiplet in the δ 7.6 – 8.0 ppm range.

-

-

MS (ESI): Positive mode [M+H]⁺ peaks at m/z ~252 and 254 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1,2,4-Triazolo[1,5-a]quinoline precursors. Retrieved February 18, 2026, from [Link]

-

Asquith, C. R. M., & Tizzard, G. J. (2019).[6] Synthesis of Triazole-Quinoline Hybrids via SₙAr. Molbank, 2019(4), M1087.[6] [Link]

-

Google Patents. (2011). CN102070420B: Method for preparing 2-bromo-6-fluorobenzaldehyde.[7] Retrieved February 18, 2026, from

Sources

- 1. CAS:1936334-53-02-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde-毕得医药 [bidepharm.com]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. pharmainfo.in [pharmainfo.in]

- 5. Design and synthesis of quinoline-triazole schiff base metal complexes as potential anti-cancer agents [agris.fao.org]

- 6. mdpi.com [mdpi.com]

- 7. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis and predictive interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the novel heterocyclic compound, 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde. This molecule, possessing a unique substitution pattern with three distinct functional groups on a benzene ring, presents a valuable case study for advanced spectral interpretation. This document serves as a resource for researchers, chemists, and drug development professionals, offering a foundational understanding of the expected spectral features. We will delve into the theoretical principles governing the spectrum, predict the chemical shifts and coupling patterns for each proton, and provide a robust, field-proven protocol for experimental data acquisition. The insights herein are grounded in established NMR theory and data from analogous structures, providing a self-validating framework for the characterization of this and similar complex aromatic compounds.

Introduction: The Structural Significance of a Multifunctional Aromatic

The compound 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is a structurally rich aromatic molecule. The confluence of an aldehyde, a halogen, and a nitrogen-rich heterocycle on a single phenyl ring makes it a potentially valuable intermediate in medicinal chemistry and materials science. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide range of biologically active compounds, including those with antimicrobial and anticonvulsant properties[1][2]. The benzaldehyde group provides a reactive handle for further synthetic transformations, while the bromine atom can be utilized in cross-coupling reactions.

Unambiguous structural confirmation is the cornerstone of chemical synthesis and drug development. ¹H NMR spectroscopy stands as the primary analytical technique for this purpose, providing detailed information about the electronic environment and connectivity of hydrogen atoms within a molecule[3]. This guide will systematically deconstruct the anticipated ¹H NMR spectrum of the title compound, explaining the causal factors behind each signal's position (chemical shift), multiplicity (splitting pattern), and integration.

Foundational Principles and Structural Analysis

A ¹H NMR spectrum provides four key pieces of information: the number of signals, their chemical shifts (δ), the integration (area under each signal), and the spin-spin splitting (multiplicity)[4].

-

Chemical Shift (δ): The location of a signal along the x-axis (in ppm) reflects the electronic environment of the proton. Electron-withdrawing groups (like -CHO, -Br, and triazole) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield)[3].

-

Integration: The area under each signal is proportional to the number of protons it represents[4].

-

Spin-Spin Splitting (Multiplicity): Protons on adjacent carbons can influence each other's magnetic environment, causing signals to split. The multiplicity is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz)[5].

The structure of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde contains six unique proton environments, which should give rise to six distinct signals in the ¹H NMR spectrum.

Caption: Labeled structure of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde.

Predictive Analysis of the ¹H NMR Spectrum

Based on the electronic effects of the substituents and established spectral data for analogous compounds, we can predict the characteristics of each signal.

Aldehyde Proton (CHO)

The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl (C=O) group[6][7].

-

Chemical Shift (δ): Expected to be the most downfield signal, typically in the range of 9.8 – 10.5 ppm . This region is highly characteristic of aromatic aldehydes[8].

-

Multiplicity: It has no adjacent protons. Therefore, it will appear as a singlet (s) .

-

Integration: 1H.

Triazole Protons (H-3' and H-5')

The 1H-1,2,4-triazole ring has two protons. Due to the electronegativity of the surrounding nitrogen atoms, these protons are in an electron-poor environment.

-

Chemical Shift (δ): For unsubstituted 1,2,4-triazole, the protons appear around 8.0-8.5 ppm[9][10]. In this molecule, their exact position will be influenced by the steric and electronic environment created by the adjacent substituted benzene ring. They are expected in the range of 8.0 – 9.0 ppm . H-5', being closer to the benzene ring, might experience slightly different shielding than H-3'.

-

Multiplicity: These two protons are on non-adjacent carbons within the triazole ring and do not couple with each other. They will each appear as a singlet (s) .

-

Integration: 1H each.

Aromatic Protons (H-3, H-4, H-5)

These three protons form a complex spin system on the benzene ring. Their chemical shifts are dictated by the combined electronic effects of the bromo, aldehyde, and triazole substituents, all of which are electron-withdrawing.

-

H-4: This proton is flanked by two carbons (C3 and C5), each bearing a proton. It is expected to be the most shielded of the three aromatic protons, appearing furthest upfield.

-

H-3 and H-5: These protons are ortho to the H-4 proton but are also influenced differently by the substituents at positions 2 and 6. H-5 is ortho to the bromine atom and meta to the aldehyde. H-3 is ortho to the triazole group and meta to the aldehyde. Both the triazole and bromo groups will exert deshielding effects.

-

Chemical Shift (δ): They are expected to be downfield of H-4, likely in the range of 7.8 – 8.2 ppm . Their signals may be close or overlapping.

-

Multiplicity: Each will be coupled to H-4 (ortho coupling), appearing as a doublet (d) . Long-range meta-coupling (⁴J) between H-3 and H-5 is possible but often very small (~2-3 Hz) and may only result in slight peak broadening rather than a distinct splitting pattern[11][12].

-

-

Integration: The entire aromatic region (H-3, H-4, H-5) will integrate to 3H.

Tabulated Summary of Predicted Spectral Data

The following table provides a consolidated overview of the predicted ¹H NMR data for 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CHO | 9.8 – 10.5 | Singlet (s) | N/A | 1H |

| H-3' or H-5' | 8.0 – 9.0 | Singlet (s) | N/A | 1H |

| H-5' or H-3' | 8.0 – 9.0 | Singlet (s) | N/A | 1H |

| H-3 / H-5 | 7.8 – 8.2 | Doublet (d) | ³J ≈ 6-10 | 2H (total) |

| H-4 | 7.6 – 7.8 | Triplet (t) | ³J ≈ 6-10 | 1H |

Experimental Protocol for Data Acquisition

Adherence to a rigorous and validated protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology is a synthesis of best practices from leading research institutions.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

-

Weighing the Sample: Accurately weigh between 5-25 mg of the compound for a standard ¹H NMR spectrum[13].

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Approximately 0.6-0.7 mL of solvent is required[13][14]. DMSO-d₆ is often an excellent choice for complex, polar heterocyclic compounds.

-

Dissolution: Dissolve the sample in the deuterated solvent, initially in a small vial. Gentle vortexing or sonication may be used to aid dissolution[13].

-

Internal Standard: The chosen solvent typically contains a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard for calibrating the chemical shift axis[13][15].

-

Filtration: To ensure magnetic field homogeneity and prevent signal broadening, the solution must be free of any particulate matter. Filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube[16]. Do not use cotton wool, as solvents can leach impurities from it.

-

Sample Volume: Ensure the final sample height in the NMR tube is adequate, typically around 4-5 cm (0.6-0.7 mL), to be within the detection region of the spectrometer's coil[14][16].

-

Labeling: Clearly label the NMR tube with the sample identity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. azooptics.com [azooptics.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Deciphering 1H NMR Spectra [studyorgo.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Benzaldehyde(100-52-7) 1H NMR [m.chemicalbook.com]

- 9. 1,2,4-Triazole(288-88-0) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. ou.edu [ou.edu]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

A Technical Guide to the Predicted ¹³C NMR Spectrum of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its reactivity and potential applications. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method for mapping the carbon skeleton of a molecule. This guide offers a detailed, predictive analysis of the ¹³C NMR spectrum of this compound, alongside a robust experimental protocol for its acquisition and interpretation. The insights herein are grounded in established principles of NMR spectroscopy and data from analogous structures.

Predicted ¹³C NMR Data

The prediction of the ¹³C NMR chemical shifts for 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is based on the principle of substituent additivity and comparison with structurally related compounds. The electron-withdrawing nature of the bromine atom, the aldehyde group, and the triazole ring, along with their positions on the benzene ring, will significantly influence the chemical shifts of the aromatic carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (Aldehyde) | 190-195 | The aldehyde carbon is expected to be significantly deshielded, appearing in the typical downfield region for aromatic aldehydes.[1][2][3][4] |

| C-Br | 125-130 | The carbon directly attached to the electronegative bromine atom will be deshielded. Data from 2-bromobenzaldehyde supports this range.[5] |

| C-N (Triazole) | 140-145 | The carbon atom of the benzene ring bonded to the nitrogen of the triazole ring will be deshielded due to the electron-withdrawing nature of the triazole. |

| C-H (Aromatic) | 125-140 | The remaining aromatic carbons will resonate in this range, with their specific shifts influenced by the cumulative electronic effects of the substituents. |

| C (Triazole) | 145-155 | The carbon atoms within the 1,2,4-triazole ring typically appear in this downfield region.[6][7][8] |

| C-CHO | 135-140 | The aromatic carbon to which the aldehyde group is attached will be deshielded. |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Data Acquisition

This section outlines a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for organic molecules.[8] The choice of solvent can influence chemical shifts.

-

Sample Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[9][10]

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

-

Experiment Type: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 or zgdc30 on Bruker instruments).[11] This will provide a spectrum where each unique carbon atom appears as a single line, simplifying interpretation by removing C-H coupling.[12]

-

Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals, including the carbonyl and aromatic regions, are captured.[9][10]

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.[11]

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, particularly quaternary carbons.[11]

-

Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay and faster acquisition of multiple scans.[11]

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR.[4][13][14] Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, usually 298 K (25 °C).

III. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[8]

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Interpretation of the Spectrum: A Mechanistic Approach

The interpretation of the ¹³C NMR spectrum involves assigning each peak to a specific carbon atom in the molecule. This process is guided by the predicted chemical shifts and an understanding of how the electronic environment influences the carbon nuclei.

-

Aldehyde Carbonyl (C=O): The most downfield signal, expected around 190-195 ppm, is unequivocally assigned to the aldehyde carbonyl carbon. Its significant deshielding is due to the electronegativity of the oxygen atom and the sp² hybridization of the carbon.[4][9][10]

-

Aromatic Carbons: The signals in the 125-145 ppm range correspond to the six carbons of the benzene ring.

-

The carbon atom directly bonded to the bromine (C-Br ) will be deshielded due to the inductive effect of the halogen.

-

The carbon attached to the triazole ring (C-N ) will also be deshielded due to the electron-withdrawing nature of the heterocyclic ring.

-

The carbon bearing the aldehyde group (C-CHO ) will be similarly deshielded.

-

The remaining aromatic C-H carbons will have their chemical shifts influenced by the combined electronic effects of the three substituents.

-

-

Triazole Carbons: The carbons within the 1,2,4-triazole ring are expected to resonate in the 145-155 ppm region. Their precise chemical shifts are sensitive to the point of attachment to the benzene ring and the electronic environment within the heterocycle.

To aid in the definitive assignment of the aromatic and triazole carbons, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.[12][13] HSQC correlates carbon atoms with their directly attached protons, while HMBC reveals longer-range (2-3 bond) C-H correlations, allowing for the unambiguous mapping of the molecular framework.

Visualization of Key Concepts

Molecular Structure

Caption: Molecular structure of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde.

Experimental Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. rsc.org [rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. nmr.ceitec.cz [nmr.ceitec.cz]

- 14. ochem.weebly.com [ochem.weebly.com]

Mechanistic Insight and Process Optimization: Synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde

Abstract

This technical guide details the formation of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde , a critical intermediate in the synthesis of the dual orexin receptor antagonist Suvorexant (Belsomra®). We explore the nucleophilic aromatic substitution (

Introduction & Strategic Importance

The target molecule is a sterically congested, tri-substituted benzene derivative. Its synthesis represents a pivotal point in the Suvorexant supply chain, introducing the triazole moiety required for receptor binding affinity.

The primary synthetic challenge lies in the regioselective arylation of 1,2,4-triazole.[1] The triazole ring is an ambident nucleophile; controlling N1-arylation over N4-arylation is essential for yield and purity. Furthermore, the presence of the ortho-bromo substituent on the benzaldehyde core introduces steric strain, necessitating optimized

Mechanistic Analysis: Nucleophilic Aromatic Substitution ( )

The formation of the target molecule proceeds via an

Reaction Pathway[2][3]

-

Activation (Deprotonation): The

of 1H-1,2,4-triazole is approximately 10.0. A base (typically Potassium Carbonate, -

Nucleophilic Attack (Meisenheimer Complex): The triazolide anion attacks the carbon bearing the fluorine atom.

-

Electronic Driver: The aldehyde group (-CHO) at the ortho position is a strong electron-withdrawing group (EWG), stabilizing the negative charge delocalized into the ring (Meisenheimer complex).

-

Leaving Group Selection: Fluoride is the preferred leaving group over Bromide in

because the high electronegativity of Fluorine lowers the energy of the transition state by inductively stabilizing the anionic intermediate.

-

-

Elimination: Restoration of aromaticity occurs via the ejection of the fluoride ion.

Regioselectivity (N1 vs. N4)

The 1,2,4-triazolide anion has electron density distributed across N1, N2, and N4.

-

N1/N2 Attack: Leads to the desired 1-substituted product.[1] (Note: Due to the symmetry of the unsubstituted triazolide anion, N1 and N2 are equivalent).

-

N4 Attack: Leads to the symmetric 4-substituted impurity.

-

Thermodynamics: The N1-substituted product is generally thermodynamically more stable (lower energy) than the N4-isomer, preserving the aromaticity of the triazole ring more effectively.

Pathway Visualization

The following diagram illustrates the reaction logic and the critical transition states.

Caption: Figure 1.

Experimental Protocol

This protocol is optimized for a 10g scale, prioritizing safety and yield.

Materials & Reagents

| Reagent | Role | Equiv. | CAS No. |

| 2-Bromo-6-fluorobenzaldehyde | Substrate | 1.0 | 360575-28-6 |

| 1H-1,2,4-Triazole | Nucleophile | 1.1 | 288-88-0 |

| Potassium Carbonate ( | Base | 1.2 | 584-08-7 |

| DMF (N,N-Dimethylformamide) | Solvent | 5 Vol | 68-12-2 |

| Water | Quench | 10 Vol | 7732-18-5 |

Step-by-Step Methodology

-

Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-Bromo-6-fluorobenzaldehyde (10.0 g, 49.2 mmol) and 1H-1,2,4-Triazole (3.74 g, 54.1 mmol).

-

Solvation: Add DMF (50 mL). Stir at room temperature until solids are mostly dissolved.

-

Activation: Add

(8.16 g, 59.0 mmol) in a single portion. Note: Mild exotherm may occur. -

Reaction: Heat the mixture to 90°C . Monitor by HPLC or TLC (Hexane/EtOAc 7:3).

-

Checkpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the aldehyde starting material (

).

-

-

Quench & Crystallization:

-

Cool the reaction mixture to 20°C.

-

Slowly add Water (100 mL) dropwise over 30 minutes. The product should precipitate as a white to off-white solid.

-

Stir the slurry for 1 hour at 0–5°C to maximize yield.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

mL) to remove residual DMF and inorganic salts. -

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

-

Expected Yield: 85–92%

-

Appearance: Off-white crystalline solid.

-

Process Workflow Diagram

Caption: Figure 2. Operational workflow for the synthesis of the Suvorexant intermediate.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Conversion | High water content in DMF. | Ensure DMF is anhydrous (<0.1% |

| High N4-Isomer | Temperature too high (>110°C). | Maintain temperature at 85–90°C. Higher temps favor the kinetic N4 product. |

| Dark Product | Thermal degradation/Oxidation. | Degas DMF with nitrogen prior to use. |

References

-

Merck Sharp & Dohme Corp. (2014). Suvorexant intermediate and preparation method thereof. WO2017133620A1. Link

-

Strotman, N. A., et al. (2011). Reaction Development and Process Optimization of the Suvorexant Synthesis. ChemicalBook/Journal of Organic Chemistry Context. Link

-

Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Chemistry Central Journal. Link

-

Fisher Scientific. (2025). Safety Data Sheet: 1,2,4-Triazole Sodium Salt. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde in Heterocyclic Scaffolding

Executive Summary

In the landscape of modern drug discovery, "privileged scaffolds"—molecular frameworks capable of providing ligands for diverse receptors—are invaluable. 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde (BTB) represents a highly versatile, tri-functionalized arene intermediate. Its unique substitution pattern (1,2,3-trisubstituted benzene) integrates an electrophilic aldehyde, a reactive aryl bromide, and a bioactive triazole moiety.

This Application Note details the synthesis of BTB and its subsequent transformation into triazolo-functionalized benzodiazepines and fused tricyclic systems . By leveraging the orthogonality of the aldehyde condensation and Palladium-catalyzed cross-coupling, researchers can rapidly access novel chemical space relevant to CNS-active agents (anxiolytics, sedatives) and antimicrobial candidates.

Synthesis of the Core Intermediate (BTB)

Before application, high-purity BTB must be synthesized. The most robust route utilizes Nucleophilic Aromatic Substitution (

Protocol A: Preparation of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde

Reaction Overview:

-

Starting Material: 2-Bromo-6-fluorobenzaldehyde (Commercial CAS: 125252-47-3 or similar).

-

Mechanism:

displacement of the activated fluorine atom.

Materials:

-

2-Bromo-6-fluorobenzaldehyde (10.0 mmol, 2.03 g)

-

1H-1,2,4-Triazole (12.0 mmol, 0.83 g)

-

Potassium Carbonate (

), anhydrous (20.0 mmol, 2.76 g) -

DMF (Dimethylformamide), anhydrous (20 mL)

Step-by-Step Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-6-fluorobenzaldehyde in 20 mL of anhydrous DMF.

-

Addition: Add 1,2,4-triazole followed by

. The reaction is slightly exothermic; add base in portions if scaling up. -

Reaction: Attach a reflux condenser and heat the mixture to 90°C under an inert atmosphere (

or Ar) for 4–6 hours .-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (

) should disappear, and a new, more polar spot (

-

-

Workup: Cool the mixture to room temperature. Pour slowly into 100 mL of ice-water with vigorous stirring. A precipitate should form.

-

If oil forms: Extract with Ethyl Acetate (

mL). Wash combined organics with brine (

-

-

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane (1:4) or purify via flash column chromatography (Gradient: 20% -

Yield: Expected yield: 75–85% (Yellowish solid).

Characterization Data (Typical):

-

H NMR (400 MHz,

Application Protocols: Divergent Synthesis

BTB serves as a linchpin for two major classes of heterocycles. The aldehyde allows for imine formation, while the bromine facilitates ring closure.

Application 1: Synthesis of Triazolo-Functionalized 1,4-Benzodiazepines

This protocol targets the "privileged" benzodiazepine core, decorating it with a triazole ring at the 6- or 9-position (depending on numbering), a motif common in high-affinity GABA-A receptor ligands.

Mechanism: One-pot condensation-cyclization sequence.

-

Condensation: BTB + Diamine

Imine Intermediate. -

Cyclization: Pd-catalyzed Buchwald-Hartwig amination (Intramolecular).

Table 1: Reaction Conditions for Benzodiazepine Synthesis

| Component | Reagent/Condition | Role |

| Substrate | BTB (1.0 equiv) | Scaffold Core |

| Amine Source | Ring forming linker | |

| Catalyst | Cross-coupling catalyst | |

| Ligand | BINAP or Xantphos (4 mol%) | Stabilizing ligand |

| Base | Proton scavenger | |

| Solvent | Toluene or 1,4-Dioxane | Medium (0.2 M) |

| Temp/Time | 100°C / 12–16 h | Reaction parameters |

Protocol:

-

Imine Formation: In a sealed tube, combine BTB (1.0 mmol) and the diamine (1.2 mmol) in Toluene (5 mL). Add activated 4Å molecular sieves. Heat at 80°C for 2 hours to ensure imine formation.

-

Catalyst Addition: Cool to RT. Add

(18 mg), BINAP (25 mg), and -

Cyclization: Purge with Argon. Seal and heat to 100°C overnight.

-

Isolation: Filter through a Celite pad. Concentrate and purify via prep-HPLC or column chromatography (DCM/MeOH 95:5).

-

Result: A tricyclic 1,4-benzodiazepine with a pendant 1,2,4-triazole.[6]

Application 2: Accessing Fused Triazolo-Isoindoles via C-H Activation

For researchers seeking novel fused systems, the proximity of the Triazole C-5 proton to the Aldehyde (C-1) allows for exotic cyclizations, potentially forming triazolo[5,1-a]isoindole derivatives under oxidative conditions.

Concept:

-

The triazole ring (attached at N1) has an acidic C-H bond at C5.

-

Intramolecular attack of C5 onto the carbonyl (Aldehyde) or the C-Br position (Direct Arylation).

-

Note: Direct arylation of Triazole C5 to the C-Br position (bridging the aldehyde) creates a highly strained system. A more favorable route is the reaction with an alkyne followed by cascade cyclization.

Protocol (Sonogashira Cascade):

-

Reactants: BTB + Phenylacetylene.

-

Conditions:

(5 mol%), CuI (2 mol%), -

Outcome: Formation of the alkyne at the 2-position.

-

Cyclization: Addition of

or simply heating can induce cyclization of the triazole nitrogen (N2) onto the alkyne, forming a Triazolo[1,5-a]quinoline -like fused system.

Visualizing the Chemical Logic

The following diagram illustrates the workflow from the commercial precursor to the final drug scaffolds.

Caption: Divergent synthesis workflow starting from 2-bromo-6-fluorobenzaldehyde to access distinct bioactive heterocyclic classes.

Critical Technical Considerations

Self-Validating the Protocol (Troubleshooting)

-

Issue: Incomplete SnAr Reaction.

-

Cause: Moisture in DMF or old

. -

Fix: Use fresh anhydrous DMF and flame-dried glassware. The fluoride displacement is sensitive to hydration shells reducing nucleophilicity.

-

-

Issue: "Smearing" on TLC during Benzodiazepine Synthesis.

-

Cause: Polymerization of the imine or hydrolysis on silica.

-

Fix: Pre-treat TLC plates with 1%

in solvent. Perform the cyclization step without isolating the sensitive imine intermediate (One-Pot protocol).

-

-

Safety Note: 1,2,4-Triazole is a reproductive toxin. Handle with gloves in a fume hood. Brominated aldehydes are lachrymators; avoid inhalation.

Why This Chemistry Matters

The 1,2,4-triazole ring is a bio-isostere of the amide bond and a key pharmacophore in antifungal (e.g., Fluconazole) and CNS drugs (e.g., Alprazolam). By placing this ring ortho to a reactive bromine and aldehyde, BTB acts as a "molecular Lego block," allowing medicinal chemists to install this privileged motif into rigid, fused ring systems with precise regiocontrol.

References

-

Synthesis of Fluorobenzaldehydes & SnAr Methodology

-

Triazole C-H Arylation & Functionalization

-

Benzodiazepine Synthesis via Pd-Catalysis

- Application: "Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click." Beilstein Journal of Organic Chemistry, 2013.

-

General Triazole Chemistry

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]

- 6. Bromazolam - Wikipedia [en.wikipedia.org]

- 7. Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents | European Journal of Chemistry [eurjchem.com]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. WO2015038503A1 - Heterocycle-substituted bicyclic azole pesticides - Google Patents [patents.google.com]

- 11. WO2016170009A1 - Amino-substituted heterocyclic derivatives as sodium channel inhibitors - Google Patents [patents.google.com]

- 12. bromo-benzimidazole| Ambeed [ambeed.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. air.unimi.it [air.unimi.it]

protocol for the synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde derivatives

Executive Summary & Strategic Analysis

Target Molecule: 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde (CAS: 1936334-53-0) Significance: This scaffold is a critical "hinge" intermediate in medicinal chemistry.[1] The ortho-aldehyde and ortho-bromine functionalities flanking the triazole ring allow for divergent synthesis of fused tricyclic systems (e.g., triazolobenzodiazepines, quinazolines) often found in sedative, anxiolytic, and anti-infective pharmacophores.[1]

Synthetic Strategy: Nucleophilic Aromatic Substitution (

-

Chemoselectivity: The aldehyde group at C1 is strongly electron-withdrawing (

), activating the ortho positions (C2 and C6) for nucleophilic attack.[1] Fluorine is a superior leaving group to bromine in -

Regioselectivity: 1,2,4-Triazole is an ambident nucleophile (N1, N2, N4).[1] Under basic, thermodynamic conditions, N1-alkylation is favored, producing the desired asymmetric isomer.[1]

Reaction Mechanism & Pathway

The reaction proceeds via an addition-elimination mechanism. The carbonate base deprotonates the triazole, generating a triazolide anion. This nucleophile attacks the C6 position of the benzaldehyde, forming a resonance-stabilized Meisenheimer complex, followed by the ejection of fluoride.[1]

Figure 1: Mechanistic pathway for the

Detailed Experimental Protocol

Safety Warning: 2-Bromo-6-fluorobenzaldehyde is a skin irritant and lachrymator. 1,2,4-Triazole is a reproductive toxin.[1] All operations must be performed in a fume hood.

Materials & Equipment

| Reagent | Equiv.[2][3] | MW ( g/mol ) | Quantity | Role |

| 2-Bromo-6-fluorobenzaldehyde | 1.0 | 203.01 | 10.15 g (50 mmol) | Substrate |

| 1H-1,2,4-Triazole | 1.2 | 69.07 | 4.14 g (60 mmol) | Nucleophile |

| Potassium Carbonate ( | 1.5 | 138.21 | 10.36 g (75 mmol) | Base |

| DMF (Anhydrous) | - | - | 100 mL (0.5 M) | Solvent |

| Ethyl Acetate / Hexanes | - | - | As needed | Workup |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 2-bromo-6-fluorobenzaldehyde (10.15 g) and 1,2,4-triazole (4.14 g).

-

Add anhydrous DMF (100 mL) and stir until solids are mostly dissolved.

-

Add

(10.36 g) in a single portion. The suspension may turn slightly yellow.

Step 2: Reaction Execution

-

Heat the mixture to 90°C in an oil bath.

-

Maintain stirring at 90°C for 4–6 hours .

-

Process Control (TLC): Check reaction progress using 30% EtOAc in Hexanes. The starting material (

) should disappear, and a new, more polar spot ( -

Note: Do not exceed 120°C to avoid degradation of the aldehyde or competitive attack at the bromine position.[1]

-

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as an off-white solid.

-

Stir the aqueous slurry for 30 minutes to dissolve inorganic salts (

). -

Filter the solid using a Buchner funnel. Wash the cake with water (

mL) and cold hexanes (

Step 4: Purification

-

Dry the crude solid in a vacuum oven at 45°C overnight.

-

Recrystallization (Recommended): Dissolve the crude solid in minimal boiling Ethanol or Isopropanol. Allow to cool slowly to room temperature, then to 4°C.

-

Filter the crystals to obtain pure 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde.[1]

Process Control & QC Parameters

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to pale yellow crystalline solid |

| Purity | HPLC (254 nm) | > 98.0% |

| Identity | Confirms structure & isomer ratio | |

| Melting Point | Capillary | 148–152°C (Typical for this class) |

NMR Interpretation (Diagnostic)

The regiochemistry (N1-linked) is confirmed by the splitting pattern of the triazole protons.

-

Aldehyde (-CHO): Singlet,

ppm. -

Triazole (C3-H & C5-H): Two distinct singlets around

and -

Aromatic Ring: Three protons showing an ABX or AMX system (due to 1,2,3-substitution pattern).[1]

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Conversion.

-

Issue: Formation of N4-isomer (minor impurity).

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification.

References

-

Google Patents. (2011). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.[1] Retrieved February 18, 2026, from [1]

-

National Center for Biotechnology Information. (2025). Synthesis of 1,2,4-triazole derivatives via nucleophilic substitution. PMC. Retrieved February 18, 2026, from [Link][1]

Sources

using 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde to synthesize heterocyclic compounds

Topic: Advanced Protocols for Synthesizing Heterocyclic Scaffolds using 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde represents a high-value "pincer" scaffold in medicinal chemistry. Its unique substitution pattern—featuring an electrophilic aldehyde flanked by a halogenic handle (bromine) and a nitrogen-rich heterocycle (triazole)—makes it a privileged intermediate for constructing fused polycyclic systems.

This guide details the strategic application of this compound to synthesize triazolo[1,5-a]quinazolines , triazolo[1,5-a]quinolines , and triazolo-fused benzodiazepines . These pharmacophores are critical in the development of GABA receptor modulators, anti-anxiety agents (e.g., Estazolam/Alprazolam mimics), and kinase inhibitors.

Chemical Profile & Reactivity Map

Before initiating synthesis, it is crucial to understand the reactivity nodes of the starting material.

| Feature | Position | Reactivity Mode | Strategic Utility |

| Aldehyde | C1 | Electrophilic Center | Condensation with amines, hydrazines, and active methylenes (Knoevenagel). |

| Bromine | C2 | Leaving Group / Oxidative Addition | Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald) or nucleophilic aromatic substitution ( |

| Triazole | C6 | Directing Group / C-H Activation | The C5-H of the triazole is acidic ( |

Reactivity Pathway Diagram

Figure 1: Strategic divergence from the core scaffold to bioactive heterocycles.

Protocol A: Synthesis of Triazolo[1,5-a]quinazolines

This protocol utilizes a Pd-catalyzed intramolecular Buchwald-Hartwig amination following imine formation. This is the most robust method for fusing the central pyrimidine ring.

Target Structure: 5-Substituted-benzo[h][1,2,4]triazolo[5,1-b]quinazoline derivatives.

Materials

-

Precursor: 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde (1.0 equiv)

-

Amine Partner: Aniline or Benzylamine derivative (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: Xantphos (4 mol%) or BINAP

-

Base:

(2.0 equiv) -

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology

-

Imine Formation (The "Docking" Step):

-

Charge a reaction vial with the aldehyde (1.0 mmol) and the amine (1.2 mmol) in Toluene (5 mL).

-

Add activated 4Å molecular sieves to sequester water.

-

Stir at 80°C for 2-4 hours. Monitor by TLC (disappearance of aldehyde spot).

-

Note: Isolation of the imine is usually unnecessary; this can be a one-pot telescope reaction.

-

-

Cyclization (The "Locking" Step):

-

Cool the mixture to room temperature.

-

Add

(18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and -

Purge the headspace with Argon/Nitrogen for 5 minutes.

-

Seal the vial and heat to 110°C for 12-16 hours.

-

-

Work-up & Purification:

-

Filter the reaction mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash with EtOAc.[1]

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Mechanism of Action: The amine condenses with the aldehyde to form an imine.[2] The Palladium catalyst then inserts into the C-Br bond (oxidative addition) and facilitates an intramolecular amination at the imine nitrogen (or the triazole nitrogen if specific conditions are used, but imine-N is kinetically favored here), closing the central ring.

Protocol B: Synthesis of Triazolo-Fused Benzodiazepines

This approach targets the triazolo[4,3-a][1,4]benzodiazepine skeleton, a core structure in anxiolytics like Alprazolam and Estazolam.

Materials

-

Precursor: 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde

-

Reagent: Hydrazine hydrate (or substituted hydrazine)

-

Cyclization Agent: Orthoesters (e.g., Triethyl orthoacetate) or carboxylic acids.

-

Solvent: Ethanol / Acetic Acid

Step-by-Step Methodology

-

Hydrazone Formation:

-

Dissolve the aldehyde (1.0 mmol) in Ethanol (10 mL).

-

Add Hydrazine hydrate (1.5 mmol) dropwise at 0°C.

-

Allow to warm to RT and stir for 3 hours. A precipitate (hydrazone) typically forms.

-

Filter and dry the solid.

-

-

Intramolecular Cyclization:

-

Note: Direct cyclization onto the Bromine requires a catalyst. However, a common alternative strategy uses the triazole ring's N2 position.

-

Modified Copper-Catalyzed Method:

-

Suspend the hydrazone in DMSO.

-

Add CuI (10 mol%) and

(2 equiv). -

Heat to 100°C. The hydrazone nitrogen attacks the C-Br position, closing the 7-membered diazepine ring.

-

-

-

Triazole Annulation (If starting from non-triazole precursor):

-

Correction: Since the triazole is already present in your starting material at the C6 position, the cyclization creates the central diazepine ring between the existing triazole and the benzene ring.

-

Visualizing the Pathway

Figure 2: Construction of the diazepine ring via intramolecular C-N coupling.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Protocol A | Incomplete Imine Formation | Ensure water is removed (Mol Sieves or Dean-Stark). Steric bulk on the amine may require higher temps (100°C) for condensation. |

| Dehalogenation (Loss of Br) | Pd-Hydride species formation | Avoid alcoholic solvents in the Pd-step. Switch from |

| Regioselectivity Issues | Competition between N-sites | The triazole has multiple nitrogens. If the triazole N acts as a ligand, it poisons the catalyst. Increase catalyst loading or use a strongly binding ligand like Xantphos. |

References

-

Synthesis of Triazolobenzodiazepines

- Title: Efficient one pot synthesis of [1,2,4]triazolo[4,3-α][1,4]benzodiazepines deriv

- Source: Journal of Chemical and Pharmaceutical Research, 2010.

-

URL:[Link] (General Journal Link) /

-

Pd-Catalyzed Cyclization Strategies

-

Triazole Reactivity & Pinner Synthesis

- Estazolam/Alprazolam Chemistry: Title: Estazolam Synthesis and Intermediate Chemistry. Source: ChemicalBook / Wikipedia.

Sources

The Synthetic Versatility of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde: A Gateway to Novel Bioactive Molecules

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutic agents. The 1,2,4-triazole moiety is a well-established "privileged structure," renowned for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide and ester groups.[1] These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to a wide array of approved drugs with antifungal, anticancer, and antiviral activities.[1][2][3] When incorporated into a benzaldehyde framework, specifically as 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde, a unique trifunctional scaffold emerges. This molecule offers a confluence of reactive sites—an aldehyde for classical carbonyl chemistry, a bromine atom amenable to modern cross-coupling reactions, and the triazole ring itself, which can engage in crucial interactions with biological targets.

This guide provides a comprehensive overview of the synthetic utility of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde, presenting its predicted physicochemical properties, a plausible synthetic route, and detailed protocols for its application in the construction of bioactive molecules. The information herein is curated for researchers, scientists, and drug development professionals, aiming to inspire the innovative use of this promising, yet underexplored, building block.

Physicochemical Properties and Reactivity Profile

While experimental data for 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is not extensively documented, its properties can be predicted based on its constituent functional groups.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₆BrN₃O | Based on structure |

| Molecular Weight | 252.07 g/mol | Based on structure |

| Appearance | Likely a solid at room temperature | Similar to other substituted benzaldehydes |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | Polarity of the molecule suggests solubility in polar aprotic solvents |

| Reactivity | - Aldehyde: Undergoes condensation, reductive amination, Wittig reactions.- Aryl Bromide: Participates in Suzuki, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions.- Triazole: Can act as a hydrogen bond acceptor and participate in metal coordination. | Established reactivity of these functional groups. |

The strategic positioning of the bromo and triazole substituents ortho to the aldehyde group introduces steric hindrance that can influence the reactivity of the carbonyl group. This steric crowding can be exploited to achieve selective transformations at other positions of the molecule.

Proposed Synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde

A plausible synthetic route to the title compound involves a nucleophilic aromatic substitution (SNAᵣ) reaction on a readily available starting material, 2,6-dibromobenzaldehyde. The electron-withdrawing nature of the aldehyde and the second bromine atom should activate the aromatic ring towards nucleophilic attack by the 1,2,4-triazole anion.

Caption: Proposed synthetic route to 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde.

Protocol: Synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde

Disclaimer: This is a theoretical protocol and should be optimized for safety and efficiency in a laboratory setting.

Materials:

-

2,6-dibromobenzaldehyde

-

1H-1,2,4-triazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-1,2,4-triazole (1.1 equivalents) and anhydrous DMF.

-